3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
This compound features a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused with a piperidin-4-yl group substituted at the 1-position by a 2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl moiety.
- Coupling reactions (e.g., urea or amide bond formation) between activated carbonyls and amines .
- Cyclization of thioureas or nitriles under basic conditions .
Potential Applications: The structural complexity suggests possible roles in pharmaceuticals (e.g., kinase inhibitors, antimicrobial agents) or agrochemicals, given the prevalence of triazine derivatives in pesticidal applications .
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-18(13-2-1-3-15-16(13)27-10-9-26-15)22-7-4-12(5-8-22)23-19(25)17-14(20-21-23)6-11-28-17/h1-3,6,11-12H,4-5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCUEMRNOXIDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=C5C(=CC=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis pathways, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.36 g/mol. The structure features a combination of piperidine and thieno[3,2-d][1,2,3]triazin moieties, which contribute to its biological activity.
Structural Components
- Piperidine Ring : Known for its role in various pharmacological activities.
- Thieno[3,2-d][1,2,3]triazin Core : This heterocyclic structure is linked to several biological properties including anticancer and anti-inflammatory effects.
- Dihydrobenzo[b][1,4]dioxine Moiety : This component is often associated with neuroactive properties.
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), such as alpha-2 adrenergic receptors, influencing neurotransmitter release and neuronal signaling .
- Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in metabolic pathways, thereby altering cellular functions and contributing to its therapeutic effects.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by affecting signaling pathways involved in cell growth and survival .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound was shown to reduce cell viability in human cancer cell lines at micromolar concentrations.
- Mechanistic Insights : Research indicated that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
In Vivo Studies
Animal models have also been employed to assess the efficacy of the compound:
- Neuroprotective Effects : In models of neurodegenerative diseases like Alzheimer's and Parkinson's, the compound demonstrated potential protective effects on neuronal cells .
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vivo, suggesting it could be beneficial in treating inflammatory diseases.
Summary of Biological Activities
Synthesis Pathways
| Step | Description |
|---|---|
| Formation of Dihydrobenzo[b][1,4]dioxine | Synthesized from catechol through alkylation and cyclization. |
| Piperidine Synthesis | Typically involves Mannich reaction followed by cyclization. |
| Coupling | Coupling with thieno[3,2-d][1,2,3]triazin core using EDCI. |
Case Study 1: Anticancer Activity
A study investigated the effects of the compound on breast cancer cells. Results indicated a significant reduction in cell proliferation and induction of apoptosis at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Case Study 2: Neuroprotective Effects
In a model simulating Alzheimer’s disease, administration of the compound led to improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest its potential use in neurodegenerative disease therapy .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key motifs with several classes of heterocycles, as outlined below:
Key Findings and Contrasts
Bioactivity Modulation: The dihydrobenzo[d]ioxine moiety is associated with anti-inflammatory and antibacterial properties in Populus bud extracts . However, its role in triazine/triazolone derivatives remains understudied.
Electronic and Steric Effects :
- Substitution at the piperidine nitrogen (e.g., carbonyl vs. alkyl groups) significantly alters lipophilicity and bioavailability. The 2,3-dihydrobenzo[d]ioxine-5-carbonyl group in the target compound likely increases steric bulk compared to pymetrozine’s pyridinylmethylene group, affecting membrane permeability .
Agrochemical vs. Pharmaceutical Potential: Triazine derivatives like pymetrozine and anilazine are well-established agrochemicals, whereas triazolones (e.g., ) are explored for dual pesticidal and pharmaceutical uses due to their redox-active thio/sulfonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
